{4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}(2-THIENYL)METHANONE
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Overview
Description
{4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}(2-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a thienylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}(2-THIENYL)METHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-thienylcarbonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}(2-THIENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-hydroxyphenyl)-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine.
Reduction: Formation of 1-(2-methoxyphenyl)-4-[1-(2-thienylmethyl)-4-piperidinyl]piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
{4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}(2-THIENYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}(2-THIENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxyphenyl and thienylcarbonyl groups contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Lacks the thienylcarbonyl group, making it less complex.
1-(2-Thienylcarbonyl)piperazine: Lacks the methoxyphenyl group, affecting its chemical properties.
Uniqueness
{4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}(2-THIENYL)METHANONE is unique due to the presence of both the methoxyphenyl and thienylcarbonyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications in research and industry .
Properties
CAS No. |
499211-08-4 |
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Molecular Formula |
C21H27N3O2S |
Molecular Weight |
385.5g/mol |
IUPAC Name |
[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C21H27N3O2S/c1-26-19-6-3-2-5-18(19)23-14-12-22(13-15-23)17-8-10-24(11-9-17)21(25)20-7-4-16-27-20/h2-7,16-17H,8-15H2,1H3 |
InChI Key |
JSUQVYDWIXSULI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC=CS4 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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